molecular formula C11H10BrF2NO B12234522 N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide

N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B12234522
M. Wt: 290.10 g/mol
InChI Key: LIWYHSZOXBRHNX-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide is an organic compound that features a bromophenyl group attached to a difluorocyclobutane ring with a carboxamide functional group

Properties

Molecular Formula

C11H10BrF2NO

Molecular Weight

290.10 g/mol

IUPAC Name

N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide

InChI

InChI=1S/C11H10BrF2NO/c12-8-3-1-2-4-9(8)15-10(16)7-5-11(13,14)6-7/h1-4,7H,5-6H2,(H,15,16)

InChI Key

LIWYHSZOXBRHNX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Bromination of the Phenyl Ring: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, forming new carbon-bromine bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of new substituted phenyl derivatives.

    Oxidation: Formation of oxidized carboxamide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studying the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutane ring and bromophenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)-2-chloronicotinamide: Similar in structure but with a chloronicotinamide group instead of a difluorocyclobutane ring.

    2-chloro-N-(2-chlorophenyl)nicotinamide: Contains a chlorophenyl group and a nicotinamide moiety.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Similar to the above but with a different substitution pattern on the phenyl ring.

Uniqueness

N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to the presence of the difluorocyclobutane ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.

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